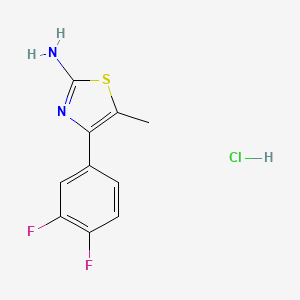

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the research on similar thiazole derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods, including cyclization reactions and the reaction of different synthon compounds with active methylene compounds. For instance, the synthesis of ibuprofen-thiadiazole hybrid compounds involves cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 1,3,4-thiadiazoles derivatives can be achieved by reacting 2,4-dichloro-benzaldehyde and thiosemicarbazide . These methods could potentially be adapted for the synthesis of "4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecule. The molecular electrostatic potential map and frontier molecular orbitals (HOMO and LUMO) analysis can also be performed to predict the electronic properties of the compound .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including reactions with active methylene compounds to form a number of heterocycles . The addition of nitrogenated nucleophiles to thiadiazole derivatives has been studied, and equilibrium constants for these reactions have been measured . These reactions can lead to the formation of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be studied through experimental techniques and theoretical calculations. For example, the vibrational analysis of FT-IR and FT-Raman spectra can provide insights into the bonding characteristics within the molecule . The crystal structure analysis can reveal the presence of intermolecular hydrogen bonds and other stabilizing interactions such as C-H...π and π...π stacking . The antitumor activity of certain thiazole derivatives has also been evaluated, indicating potential applications in drug discovery .

Scientific Research Applications

Heterocyclic Compound Synthesis

One significant application of compounds like 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride is in the synthesis of heterocyclic compounds. Shibuya (1984) discussed the reaction of similar compounds to produce various heterocycles, including pyrimidine and thiazole derivatives, which are crucial in medicinal chemistry (Shibuya, 1984).

Corrosion Inhibition

Another application area is in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives, demonstrating their effectiveness in protecting metal surfaces from corrosion. This has implications for extending the lifespan of metals in industrial applications (Kaya et al., 2016).

Antimicrobial Applications

Thiazole derivatives are also investigated for their antimicrobial properties. Sah et al. (2014) synthesized formazans from a base of thiadiazole and evaluated their effectiveness against pathogenic bacterial and fungal strains (Sah et al., 2014).

Fluorescence Properties

The fluorescence properties of thiazole derivatives are a topic of interest, as discussed by Kammel et al. (2016). These properties are valuable in developing materials for optical and electronic applications (Kammel et al., 2016).

Antifungal and Plant-Growth Regulatory Activities

Compounds containing thiazol-2-amine derivatives, akin to 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine, have been synthesized and studied for their antifungal and plant-growth regulatory activities. Liu et al. (2011) synthesized such derivatives and evaluated their biological activities (Jian‐Bing Liu et al., 2011).

Antiviral Activity

Thiadiazole sulfonamides, similar in structure to the compound , have been synthesized and tested for antiviral activity. Chen et al. (2010) reported certain anti-tobacco mosaic virus activities in these compounds (Chen et al., 2010).

Structural and Theoretical Studies

Extensive structural and theoretical studies are conducted on related compounds. Kerru et al. (2019) analyzed the structure of a similar thiadiazole compound, comparing observed data with theoretical calculations (Kerru et al., 2019).

Organic Chemistry and Drug Development

Compounds with a difluoromethyl group, such as the one , are of growing interest in organic chemistry and drug development. Zafrani et al. (2017) studied the properties of the difluoromethyl group, noting its role as a bioisostere in drug design (Zafrani et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S.ClH/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6;/h2-4H,1H3,(H2,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWJKCRVEZRHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)